molecular formula C15H19N3O2 B4235120 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

Cat. No.: B4235120
M. Wt: 273.33 g/mol
InChI Key: JDXRDJHNKXNWQU-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 3,3-dimethyl substitution and a 1,2,4-oxadiazole ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the butanamide backbone: This involves the reaction of a suitable amine with a butanoic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-N-[(3-phenyl-1,2,4-triazol-5-yl)methyl]butanamide
  • 3,3-dimethyl-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]butanamide
  • 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide

Uniqueness

3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as triazoles or thiadiazoles. The oxadiazole ring can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)9-12(19)16-10-13-17-14(18-20-13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRDJHNKXNWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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